![molecular formula C17H26N2O B2602082 N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide CAS No. 1808809-50-8](/img/structure/B2602082.png)
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide
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Overview
Description
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity among recreational drug users due to its dissociative effects. However, the compound also has potential applications in scientific research due to its unique properties.
Mechanism of Action
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide acts as a non-competitive antagonist of the NMDA receptor, which means it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the activity of NMDA receptors, N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide can disrupt the normal functioning of the brain, leading to dissociative effects such as altered perception, hallucinations, and feelings of detachment from reality.
Biochemical and physiological effects
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also affect the release of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects can lead to changes in mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide has several advantages for use in scientific research, including its selective action on NMDA receptors and its dissociative effects. However, it also has several limitations, including its potential for abuse and its unpredictable effects on different individuals. Additionally, the long-term effects of N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide on the brain and body are not well understood, which limits its potential use in clinical settings.
Future Directions
There are several potential future directions for research on N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide, including its use as a tool for studying the role of NMDA receptors in neurological disorders. Additionally, further research is needed to understand the long-term effects of N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide on the brain and body, as well as its potential for therapeutic use. Finally, the development of new and improved analogs of N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide could lead to the discovery of even more selective and effective NMDA receptor antagonists.
Synthesis Methods
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide can be synthesized through several methods, including the reaction of 3-methylcyclohexanone with 4-methylcyclohexylamine in the presence of sodium cyanide and acetic anhydride. The resulting product is then treated with acetic acid to yield N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide. The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of these receptors in the brain. This property makes it useful for studying the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2-(4-methylcyclohexylidene)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-5-7-15(8-6-13)10-16(20)19-17(12-18)9-3-4-14(2)11-17/h10,13-14H,3-9,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXLDFWXFCXZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC(=O)NC2(CCCC(C2)C)C#N)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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